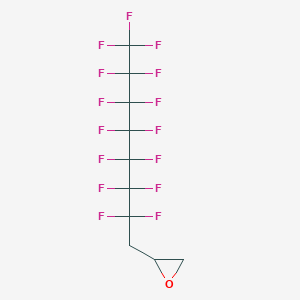

(1H,1H-Perfluorooctyl)oxirane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxirane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F15O/c11-4(12,1-3-2-26-3)5(13,14)6(15,16)7(17,18)8(19,20)9(21,22)10(23,24)25/h3H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTCFPSIOLPOKNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F15O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895650 | |

| Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20084-49-5 | |

| Record name | 2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies for 1h,1h Perfluorooctyl Oxirane and Analogs

Epoxidation Strategies for Perfluorinated Olefin Precursors

The formation of an oxirane ring from a perfluorinated olefin precursor is the most direct method for synthesizing compounds like (1H,1H-Perfluorooctyl)oxirane. These strategies must overcome the reduced nucleophilicity of the carbon-carbon double bond, which is deactivated by the strong electron-withdrawing effects of the adjacent perfluoroalkyl chain.

Epoxidation of Perfluorooctene for Oxirane Formation

The synthesis of this compound is most commonly achieved through the epoxidation of its corresponding olefin precursor, 1H,1H,2H-perfluoro-1-octene. This transformation is a classic example of the Prilezhaev reaction, which involves the reaction of an alkene with a peroxy acid. wikipedia.org

The mechanism is a concerted, electrophilic addition of the peroxy oxygen atom to the double bond, often described as the "butterfly mechanism". wikipedia.org Despite the electron-deficient nature of the fluorinated alkene, which typically slows down electrophilic additions, reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for this epoxidation. vulcanchem.commasterorganicchemistry.com The reaction proceeds stereospecifically, meaning the stereochemistry of the starting alkene is retained in the epoxide product. wikipedia.orgmasterorganicchemistry.com For industrial-scale production, process parameters are optimized to achieve high yields, often exceeding 85%, and high purity. vulcanchem.com The resulting epoxide is stabilized by the electron-withdrawing effects of the perfluorooctyl group, which helps to reduce ring strain. vulcanchem.com

The general reaction can be summarized as follows: C6F13CH=CH2 + RCO3H → this compound + RCO2H

Commonly used peroxy acids include m-CPBA and peracetic acid, and the reaction is typically carried out in inert chlorinated solvents like dichloromethane. wikipedia.orgvulcanchem.com

Catalytic Approaches to Epoxidation of Fluorinated Unsaturated Systems

Due to the electron-deficient nature of many fluorinated olefins, catalytic methods are often employed to facilitate epoxidation, particularly with environmentally benign oxidants like hydrogen peroxide (H₂O₂). rsc.org These catalysts enhance the electrophilicity of the oxidizing agent, enabling the attack on the less nucleophilic double bond.

Several transition metal-based catalysts have been shown to be effective for the epoxidation of various alkenes, including those that are electron-deficient. csic.es

Rhenium Catalysts: Methyltrioxorhenium (MTO) is a highly versatile and efficient catalyst for alkene epoxidation using H₂O₂. rsc.orgorganic-chemistry.org Its activity can be modulated with Lewis base additives, such as pyridine (B92270) or pyrazole (B372694) derivatives, which coordinate to the rhenium center, preventing epoxide decomposition to diols and improving yields. organic-chemistry.orgnih.gov The MTO system is effective for a wide range of olefins, and its high Lewis acidity, especially when used in fluorinated solvents, can enhance reactivity. rsc.org

Manganese Catalysts: Manganese complexes are also effective catalysts for epoxidation with H₂O₂. Systems using manganese(II) salts, such as MnSO₄, in the presence of a bicarbonate buffer have been developed. organic-chemistry.orgnih.gov These systems are thought to proceed via the formation of peroxymonocarbonate (HCO₄⁻) as the active oxidant. nih.gov Manganese-porphyrin complexes, when used with an imidazole (B134444) co-catalyst, are highly efficient, capable of epoxidizing even less reactive terminal alkenes with high conversion and yields. psu.edu

Iron Catalysts: Non-heme iron complexes have been investigated as environmentally benign catalysts for epoxidation. rsc.org Systems using simple iron(II) complexes with oligopyridine ligands can catalyze the epoxidation of various electron-deficient and terminal alkenes using oxidants like oxone. rsc.org

Other Metal Catalysts: Tungsten-based catalysts, often in the form of heteropolyoxometalates or bishydroxamic acid complexes, are capable of activating H₂O₂ for epoxidation. rsc.orgacs.org Gallium(III) complexes with electron-poor phenanthroline ligands have also demonstrated the ability to catalyze the epoxidation of electron-deficient terminal alkenes with peracetic acid. acs.org

| Catalyst System | Oxidant | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| Methyltrioxorhenium (MTO) / Lewis Base | H₂O₂ | General Alkenes | High efficiency; additives prevent diol formation. | rsc.orgorganic-chemistry.org |

| Mn(II) salts / Bicarbonate | H₂O₂ | Aryl-substituted, cyclic, trialkyl-substituted alkenes | Forms peroxymonocarbonate as active oxidant. | organic-chemistry.orgnih.gov |

| Mn-Porphyrin / Imidazole | H₂O₂ | Terminal alkenes | High yields (90-99%) and complete conversion. | psu.edu |

| Fe(II) / Oligopyridine Ligands | Oxone | Terminal, electron-deficient alkenes | Environmentally benign iron catalyst. | rsc.org |

| Tungsten-Bishydroxamic Acid | H₂O₂ | Allylic and Homoallylic Alcohols | High enantioselectivity (84-98% ee). | acs.org |

| Ga(III) / Phenanthroline Ligands | Peracetic Acid | Electron-deficient terminal alkenes | Electron-poor ligands enhance reactivity. | acs.org |

Advanced Synthetic Protocols for Functionalized Fluorinated Oxiranes

Beyond simple epoxidation, advanced methods have been developed to control the stereochemistry of the resulting epoxide, a crucial aspect for applications in pharmaceuticals and materials science. These protocols often rely on chiral catalysts or the influence of existing functional groups within the substrate molecule.

Stereoselective Epoxidation Techniques

Asymmetric epoxidation introduces chirality by selectively forming one of two possible enantiomers of the epoxide. This is a powerful strategy for producing optically active fluorinated building blocks.

Chiral Ketone-Catalyzed Epoxidation: Fructose-derived chiral ketones, in combination with an oxidant like Oxone, generate chiral dioxiranes in situ. These reagents are highly effective for the asymmetric epoxidation of various olefins, including fluorinated ones. Enantiomeric excesses (ee) of up to 93% have been achieved, though the selectivity can be highly dependent on the structure of the fluoroolefin. academie-sciences.fr

Sharpless-Katsuki Asymmetric Epoxidation: This renowned method uses a titanium isopropoxide catalyst with a chiral diethyl tartrate (DET) ligand to epoxidize allylic alcohols with high enantioselectivity. acsgcipr.org The methodology has been successfully applied to fluorinated allylic alcohols. acs.orgresearchgate.net For example, the tungsten-catalyzed asymmetric epoxidation of a fluorinated cinnamyl alcohol derivative yielded the corresponding epoxide with 86% ee. acs.org The hydroxyl group of the substrate plays a critical directing role in this reaction. acsgcipr.org

Chiral Manganese-Based Catalysts: Chiral salen-type and bipyrrolidine-based manganese complexes are used to catalyze asymmetric epoxidation with oxidants like H₂O₂. acs.orglboro.ac.uk These systems can provide good to excellent yields and moderate to good enantioselectivities for a wide array of alkenes. acs.org

| Method | Catalyst/Reagent | Substrate Type | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Chiral Dioxirane | Fructose-derived ketone / Oxone | Fluoroolefins | Up to 93% | academie-sciences.fr |

| Tungsten-Catalyzed AE | W-Bishydroxamic Acid / H₂O₂ | Fluorinated Cinnamyl Alcohol | 86% | acs.org |

| Manganese-Catalyzed AE | Chiral Bipyrrolidine-Mn Complex / H₂O₂ | Various Alkenes | 40-73% | acs.org |

| Sharpless Epoxidation | Ti(OiPr)₄ / Chiral Tartrate | Fluorinated Allylic Alcohols | High ee reported | researchgate.net |

Substrate-Dependent Pathways in Fluorinated Oxirane Synthesis

The inherent structural and electronic features of the olefin substrate can profoundly influence the pathway and outcome of the epoxidation reaction. This substrate control is a key principle in designing syntheses for complex fluorinated molecules.

The reactivity of the alkene is a primary factor; electron-donating groups on the double bond facilitate attack by electrophilic oxidants like peroxy acids, whereas electron-withdrawing groups, such as perfluoroalkyl chains, decrease the reaction rate. csic.esru.nl For these electron-deficient alkenes, more powerful oxidizing systems or nucleophilic epoxidation conditions may be required. csic.esgoogle.com

The presence of directing functional groups near the double bond can control the facial selectivity of the epoxidation, leading to diastereoselective reactions. The hydroxyl group in allylic alcohols is a classic example of a directing group. wikipedia.orgresearchgate.net Through hydrogen bonding with the oxidant (e.g., m-CPBA) or coordination to a metal catalyst (e.g., Vanadium or Titanium), the oxygen atom is delivered to the syn-face of the alkene relative to the hydroxyl group. wikipedia.org This effect has been documented for fluorinated allylic alcohols, where the stereochemical information from the enzyme-mediated synthesis of a precursor can be transferred to subsequent stereocenters under substrate control. almacgroup.com The stereoelectronic effects of the C-F bond itself can also influence the transition state geometry and thus the stereochemical outcome of the epoxidation. almacgroup.com

Preparation of this compound Derivatives

The strained three-membered ring of this compound makes it a versatile intermediate for the synthesis of a wide range of derivatives. The high reactivity of the epoxide ring allows for nucleophilic ring-opening reactions, which create new carbon-heteroatom or carbon-carbon bonds. lboro.ac.ukopenstax.org

These ring-opening reactions are typically regioselective, with the nucleophile attacking one of the two epoxide carbons. Under basic or neutral conditions, the nucleophile generally attacks the less sterically hindered carbon atom in an Sₙ2-type mechanism. rsc.org A wide variety of nucleophiles can be employed, including:

Amines (RNH₂): Reaction with amines opens the epoxide to form β-amino alcohols, which are valuable building blocks for pharmaceuticals and chiral auxiliaries. openstax.orgrsc.org

Thiols (RSH): Thiolates are effective nucleophiles for opening epoxides, leading to β-hydroxy sulfides. beilstein-journals.org

Azides (N₃⁻): Ring-opening with azide (B81097) ion produces β-azido alcohols, which can be further transformed, for instance, by reduction to β-amino alcohols. csic.es

Grignard Reagents (RMgX): These carbon nucleophiles can be used to form new C-C bonds. openstax.org

These ring-opening reactions are fundamental to using this compound as a precursor for more complex molecules, such as fluorinated surfactants and polymers. For example, the oxirane can be the starting point for creating amphiphilic molecules with a hydrophobic and lipophobic perfluorinated tail and a hydrophilic head group, which is introduced via the ring-opening reaction. vulcanchem.comrsc.org

Synthesis via Imidazole Derivatives with Perfluorinated Moieties

A notable synthetic route involves the use of imidazole derivatives functionalized with perfluorinated chains. This method provides a pathway to novel ionic liquids and monomers with epoxide functionalities.

A multi-step synthesis has been developed to create a perfluorinated imidazolium (B1220033) salt bearing two epoxide groups. mdpi.comresearchgate.net The process begins with the synthesis of 1-(3-buten-1-yl)imidazole, which is then reacted with 1H,1H,2H,2H-perfluorooctyl iodide. mdpi.com This is followed by an anion exchange and subsequent epoxidation to yield the final product, 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate. mdpi.comresearchgate.net

The initial alkylation of imidazole with 4-bromo-1-butene (B139220) is facilitated by sodium hydride and a catalytic amount of potassium iodide, resulting in a 72% yield of 1-(3-buten-1-yl)imidazole after 18 hours at reflux. mdpi.com The subsequent quaternization with 1H,1H,2H,2H-perfluorooctyl iodide proceeds in acetonitrile (B52724) at reflux. mdpi.com Anion exchange is then performed, followed by epoxidation of the terminal alkene functionalities. mdpi.comresearchgate.net Two different oxidizing agents have been successfully employed for the epoxidation step: freshly prepared dimethyldioxirane (B1199080) in acetone, and meta-chloroperoxybenzoic acid (mCPBA) in acetonitrile. mdpi.com

Table 1: Epoxidation Conditions for Perfluorinated Imidazolium Salt

| Oxidizing Agent | Solvent | Temperature | Reaction Time | Yield | Reference |

| Dimethyldioxirane (2.8 eq.) | Acetone | Room Temperature | 4 hours | 92% | mdpi.com |

| mCPBA (5 eq.) | Acetonitrile | 40 °C | 24 hours | 90% | mdpi.com |

| This table presents a summary of the reaction conditions and outcomes for the epoxidation of a perfluorinated imidazolium salt. |

This synthetic strategy highlights the versatility of imidazole derivatives in constructing complex fluorinated molecules with reactive epoxide groups, which are valuable as monomers for specialized polymers. mdpi.comresearchgate.net

Oxirane Formation through Alternative Reagents and Conditions

The formation of the oxirane ring in fluorinated compounds can be achieved through various epoxidation methods, often requiring specific reagents and conditions to accommodate the electron-withdrawing nature of the perfluoroalkyl chain.

This compound is typically synthesized through the epoxidation of the corresponding alkene, 1H,1H-perfluorooctene. This transformation is commonly carried out using peracids, such as meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid, under controlled reaction conditions. Industrial-scale production focuses on optimizing parameters like temperature, pressure, and catalyst selection to achieve high yields, often exceeding 85%, and high purity, typically above 98%. vulcanchem.com

Recent advancements in epoxidation chemistry offer more environmentally friendly alternatives. One such method employs air as the oxidant in the presence of an iron(III) salen complex catalyst and pivalaldehyde. nih.gov This system has proven effective for the epoxidation of various aromatic disubstituted olefins, yielding the corresponding epoxides in high efficiency. nih.gov While this specific method has not been explicitly reported for this compound, it represents a promising "green" approach to oxirane synthesis.

Another approach involves the use of hydrogen peroxide as the oxidant, which is considered a more environmentally benign reagent. The effectiveness of hydrogen peroxide can be enhanced by various catalytic systems. For instance, manganese(II) salts in the presence of a bicarbonate buffer have been shown to catalyze the epoxidation of a range of alkenes. organic-chemistry.org The catalytic activity can be further improved by additives like sodium acetate (B1210297) and salicylic (B10762653) acid. organic-chemistry.org Additionally, organometallic rhenium species, such as methyltrioxorhenium (MTO), are effective catalysts for epoxidation with hydrogen peroxide. organic-chemistry.org

Table 2: Catalytic Systems for Alkene Epoxidation

| Catalyst System | Oxidant | Substrate Scope | Key Features | Reference |

| Iron(III) Salen Complex / Pivalaldehyde | Air | Aromatic disubstituted olefins | Environmentally friendly, uses abundant metal | nih.gov |

| Manganese(II) Salts / Bicarbonate Buffer | Hydrogen Peroxide | Aryl-substituted, cyclic, and trialkyl-substituted alkenes | Enhanced by additives like sodium acetate | organic-chemistry.org |

| Methyltrioxorhenium (MTO) / Pyrazole | Hydrogen Peroxide | Broad range of olefins | Pyrazole acts as an accelerant | organic-chemistry.org |

| This table provides an overview of alternative reagent systems for the epoxidation of alkenes, which could be applicable to the synthesis of this compound. |

The development of these alternative methods is driven by the need for more sustainable and efficient synthetic protocols in fluorinated chemistry.

Utilization of Perfluorooctyl Iodides in Synthetic Routes to Fluorinated Intermediates

Perfluorooctyl iodides are key precursors in the synthesis of a wide array of fluorinated compounds, including intermediates that can lead to the formation of oxiranes. The high reactivity of the carbon-iodine bond allows for a variety of chemical transformations.

Perfluorooctyl iodide (PFOI) and its partially hydrogenated analog, 1H,1H,2H,2H-perfluorooctyl iodide, serve as important building blocks in organofluorine chemistry. 20.210.105 These iodides can be converted into other valuable intermediates such as olefins, fluorinated carboxylic acids, and fluorotelomer alcohols (FTOHs). 20.210.105

A significant application of perfluorooctyl iodide is in addition reactions with unsaturated molecules. For example, the reaction of PFOI with propylene, followed by hydrolysis, is a two-step process to synthesize 3-(perfluorooctyl)propan-2-ol. koreascience.kr This reaction proceeds through a perfluorooctyl propyl iodide adduct, which is then hydrolyzed to the final alcohol product with high yields. koreascience.kr

Table 3: Two-Step Synthesis of 3-(Perfluorooctyl)propan-2-ol from PFOI

| Reaction Step | Reactants | Product | Yield | Reference |

| 1. Addition | Perfluorooctyl iodide (PFOI), Propylene | 3-(Perfluorooctyl)-2-iodo-propane (PFAI) | ~93% | koreascience.kr |

| 2. Hydrolysis | PFAI, Water, Dimethylformamide | 3-(Perfluorooctyl)propan-2-ol (PFAA) | ~95% | koreascience.kr |

| This table details the sequential reactions, reactants, products, and yields for the synthesis of a fluorinated alcohol starting from perfluorooctyl iodide. |

Furthermore, perfluoroalkyl iodides are used in radical reactions to introduce perfluoroalkyl chains into organic molecules. researchgate.net These reactions can be initiated by various methods, including peroxides and UV irradiation. researchgate.net The resulting fluorinated molecules can then undergo further transformations to create more complex structures. The versatility of perfluorooctyl iodides makes them indispensable starting materials for the synthesis of fluorinated surfactants, polymers, and other high-performance materials. koreascience.kr

Iii. Chemical Transformations and Reactivity of 1h,1h Perfluorooctyl Oxirane

Ring-Opening Reactions of Fluorinated Oxiranes

The opening of the oxirane ring is a fundamental reaction for this class of compounds, providing a versatile pathway to a variety of functionalized molecules. The high ring strain and the polarization of the carbon-oxygen bonds make the epoxide susceptible to attack by nucleophiles.

The ring-opening of epoxides with a fluoride (B91410) ion (F⁻) as the nucleophile is a key method for the synthesis of β-fluoroalcohols, which are valuable building blocks in medicinal and materials chemistry. A variety of fluoride sources can be employed for this transformation, each with its own characteristics regarding reactivity and handling. ucla.edu

Commonly used reagents include amine-hydrogen fluoride complexes, such as pyridine (B92270)·HF (Olah's reagent) and triethylamine-tishydrofluoride (Et₃N·3HF), as well as alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often used with phase-transfer catalysts. ucla.edulibretexts.org More recently, latent sources of fluoride like benzoyl fluoride have been used in dual-catalyst systems to achieve mild and highly selective reactions. ucla.edunih.gov

The general mechanism involves the nucleophilic attack of the fluoride ion on one of the carbon atoms of the epoxide ring. This attack proceeds via an Sₙ2 mechanism, leading to the cleavage of a carbon-oxygen bond and the formation of an alkoxide intermediate. Subsequent protonation of the alkoxide yields the final fluorohydrin product. The reaction conditions, particularly the acidity of the medium, can significantly influence the reaction's progress and selectivity. libretexts.orgmdpi.com

| Fluoride Source | Typical Characteristics | Reference |

|---|---|---|

| Pyridine·HF (Olah's Reagent) | High reactivity, often used for less reactive epoxides. | ucla.edulibretexts.org |

| Et₃N·3HF | Milder and more selective than Olah's reagent. | magtech.com.cn |

| KF / CsF | Inexpensive and readily available; often requires phase-transfer catalysts or polar aprotic solvents. | ucla.edu |

| TBAF (Tetrabutylammonium Fluoride) | Soluble in organic solvents, acts as a "naked" fluoride source. | ucla.edu |

| Benzoyl Fluoride | Used as a latent fluoride source in catalytic systems for mild and selective fluorinations. | ucla.edunih.gov |

The regioselectivity of ring-opening in unsymmetrical epoxides is a critical aspect of their reactivity. For typical non-fluorinated epoxides under basic or neutral conditions, nucleophilic attack occurs at the less sterically hindered carbon atom (anti-Markovnikov addition). libretexts.orgbeilstein-journals.org However, the presence of perfluoroalkyl groups dramatically alters this behavior.

In the case of perfluorinated epoxides like hexafluoropropylene oxide (HFPO), nucleophilic attack preferentially occurs at the more sterically hindered carbon atom. magtech.com.cn This "abnormal" regioselectivity is attributed to powerful electronic effects. Theoretical studies using density functional theory (DFT) have revealed that the strong electron-withdrawing nature of the perfluoroalkyl group significantly strengthens the adjacent C(α)-O bond through negative hyperconjugation. magtech.com.cn This makes the C(β)-O bond (the bond to the more substituted carbon) weaker and thus more susceptible to cleavage, despite the greater steric hindrance. magtech.com.cn

For (1H,1H-Perfluorooctyl)oxirane, the nucleophile is expected to attack the carbon atom adjacent to the perfluorooctyl group (C2), as this C-O bond is weakened by the strong inductive effect of the fluoroalkyl chain.

| Epoxide Type | Position of Nucleophilic Attack (Basic/Neutral Conditions) | Controlling Factor | Reference |

|---|---|---|---|

| Alkyl-substituted (e.g., Propylene Oxide) | Less substituted carbon (C1) | Steric Hindrance | libretexts.orgbeilstein-journals.org |

| Perfluoroalkyl-substituted (e.g., HFPO) | More substituted carbon (C2) | Electronic Effects (Bond Weakening) | magtech.com.cn |

The stereoselectivity of the reaction is typically governed by the Sₙ2 mechanism, which dictates that the nucleophile attacks from the side opposite to the C-O bond. This results in an inversion of the configuration at the center of attack, leading to a trans relationship between the incoming nucleophile and the newly formed hydroxyl group. libretexts.orgresearchgate.net

Conversion Pathways to Other Fluorinated Heterocyclic Systems

Beyond simple ring-opening, fluorinated epoxides are valuable precursors for the synthesis of more complex fluorinated heterocycles, which are of significant interest in medicinal chemistry.

A recent breakthrough has enabled the conversion of epoxides into α,α-difluoro-oxetanes, a class of four-membered heterocyclic compounds that are highly sought-after as pharmaceutical building blocks. researchgate.netacs.orgsibran.ru This transformation is achieved through a novel catalytic method developed by researchers at the National University of Singapore. beilstein-journals.orgacs.orgsibran.ru

The process involves the reaction of an epoxide with a difluorocarbene species, facilitated by an inexpensive copper catalyst. acs.org The catalyst stabilizes the difluorocarbene and coordinates with the epoxide, triggering a site-selective ring cleavage and subsequent cyclization to form the desired α,α-difluoro-oxetane product via a proposed metallacycle intermediate. beilstein-journals.orgacs.org This method overcomes previous challenges in synthesizing fluorinated oxetanes, which were often hampered by side reactions like ring rupture and defluorination. While this reaction has been demonstrated on various epoxides, its application to this compound would provide a direct route to a highly fluorinated oxetane (B1205548) derivative.

Mechanisms of Reaction for this compound

The primary reaction mechanism for this compound under neutral or basic conditions is nucleophilic substitution (Sₙ2). The key features of this mechanism are dictated by the strong electronic influence of the C₆F₁₃CH₂CH₂- group.

Activation and Regioselectivity : Unlike simple alkyl epoxides where steric factors dominate, the regioselectivity in this compound is controlled by electronic factors. The powerful electron-withdrawing effect of the perfluorooctyl moiety polarizes the molecule and weakens the C2-O bond more than the C1-O bond. DFT studies on similar perfluorinated epoxides show that the activation energy for nucleophilic attack at the more substituted carbon (C2) is significantly lower than at the less substituted carbon (C1). magtech.com.cn This is because less energy is required to distort the molecule to reach the transition state for attack at the carbon with the weaker C-O bond. magtech.com.cn

Transition State : The reaction proceeds through a backside attack of the nucleophile on the C2 carbon. The transition state involves the simultaneous breaking of the C2-O bond and the formation of the new nucleophile-C2 bond.

Stereochemistry : As is characteristic of an Sₙ2 reaction, the process occurs with an inversion of stereochemistry at the site of attack. This leads to a trans configuration in the resulting product.

Under acidic conditions, the mechanism can shift towards having more Sₙ1 character. libretexts.org The epoxide oxygen is first protonated, creating a better leaving group. This is followed by the cleavage of the C-O bond to form a carbocation-like intermediate, which is more stable on the more substituted carbon (C2) due to the (albeit weakened) stabilizing potential of the adjacent alkyl spacer and the relief of ring strain. The nucleophile then attacks this electrophilic center. libretexts.org

Iv. Polymerization and Copolymerization of 1h,1h Perfluorooctyl Oxirane Derivatives

Radical Polymerization of Fluorinated Oxirane Monomers

While the ring-opening polymerization of epoxides is typically initiated by anionic or cationic methods, radical polymerization of certain functionalized oxiranes can be achieved. However, the direct radical polymerization of (1H,1H-Perfluorooctyl)oxirane is not a commonly employed method. Instead, fluorinated side chains are often incorporated into polymers through the radical polymerization of fluorinated acrylate (B77674) or methacrylate (B99206) monomers. For the purpose of this article, we will consider the broader context of incorporating the (1H,1H-perfluorooctyl) moiety via monomers amenable to radical polymerization to achieve similar polymer structures.

Controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), have become instrumental in the synthesis of well-defined fluorinated polymers. These methods offer precise control over molecular weight, polydispersity, and polymer architecture, which is crucial for creating materials with predictable properties and complex structures like block copolymers.

Copolymerization with Diverse Monomers for Amphiphilic Architectures

The true potential of this compound derivatives is unlocked through their copolymerization with hydrophilic monomers. This approach leads to the formation of amphiphilic block copolymers, which possess both fluorinated (hydrophobic and lipophobic) and hydrophilic segments. This dual nature drives their self-assembly into organized nanostructures in selective solvents.

A prime example of such amphiphilic architectures is the synthesis of block copolymers containing a poly(this compound) block and a poly(ethylene oxide) (PEO) block. The synthesis of such copolymers can be conceptualized through sequential polymerization methods. For instance, a PEO macroinitiator can be used to initiate the ring-opening polymerization of this compound, resulting in a PEO-b-poly(this compound) diblock copolymer. The contrasting properties of the fluorinated block and the highly hydrophilic PEO block are the cornerstone of their amphiphilic behavior.

Atom Transfer Radical Polymerization (ATRP) has emerged as a powerful tool for the synthesis of well-defined fluorinated block copolymers. While direct ATRP of oxiranes is not typical, monomers containing the perfluorooctyl group, such as 2-perfluorooctylethyl methacrylate, are readily polymerized via ATRP. This allows for the creation of amphiphilic block copolymers with precise control. For example, a PEO-based macroinitiator can be used to initiate the ATRP of a fluorinated methacrylate monomer, yielding a PEO-b-poly(fluorinated methacrylate) block copolymer. This method provides excellent control over the lengths of both the hydrophilic and fluorinated blocks, which is a key determinant of the final self-assembled structures. The synthesis of semifluorinated di- and triblock copolymers has been successfully achieved using ATRP, demonstrating the versatility of this technique in creating complex fluorinated polymer architectures. kpi.ua

| Polymerization Technique | Monomers | Resulting Copolymer Architecture | Key Advantages |

| Sequential Anionic Ring-Opening Polymerization | Ethylene (B1197577) Oxide, this compound | Diblock Copolymer | Direct synthesis of polyether backbone. |

| Atom Transfer Radical Polymerization (ATRP) | PEO-macroinitiator, Fluorinated Methacrylate | Diblock or Triblock Copolymers | Precise control over molecular weight and architecture. |

Self-Assembly and Nanostructure Formation of Fluorinated Block Copolymers

The distinct incompatibility between the fluorinated and hydrophilic blocks in amphiphilic copolymers of this compound derivatives and ethylene oxide drives their self-assembly into a variety of ordered nanostructures when placed in a selective solvent. This behavior is of significant interest for applications in nanotechnology, including drug delivery, nanoreactors, and surface patterning.

In aqueous solutions, where water is a selective solvent for the PEO block, these amphiphilic copolymers aggregate to form micelles. These micelles typically consist of a core formed by the insoluble fluorinated blocks, shielded from the aqueous environment by a corona of the soluble PEO blocks. The strong segregation between the fluorinated and hydrocarbon segments leads to the formation of well-defined core-shell structures.

The aggregation behavior and the resulting micellar morphology are influenced by several factors, including the block copolymer composition (the relative lengths of the fluorinated and hydrophilic blocks), the polymer concentration, and the temperature. Various morphologies beyond simple spheres, such as cylindrical or worm-like micelles and vesicles, have been observed in block copolymer systems, and similar diversity can be expected for these fluorinated analogues.

For instance, by systematically varying the length of the poly(this compound) block relative to the PEO block, it is possible to tune the curvature of the interface between the core and the corona of the micelles, thereby controlling the final morphology. Copolymers with a larger fluorinated block volume fraction may favor the formation of vesicles or lamellar structures over spherical micelles. The self-assembly of fluorinated block copolymers can lead to hierarchical structures, where smaller-scale ordering exists within a larger-scale morphology. nist.gov This intricate self-assembly behavior opens up possibilities for creating highly complex and functional nanomaterials.

| Architectural Parameter | Influence on Self-Assembly | Resulting Morphologies |

| Block Copolymer Composition (Volume Fraction) | Affects interfacial curvature and packing of chains. | Spheres, Cylinders, Vesicles, Lamellae |

| Overall Molecular Weight | Influences the size of the self-assembled structures. | Larger micelles with increasing molecular weight. |

| Chain Topology (Linear vs. Branched) | Impacts the packing efficiency and resulting geometry. | Can lead to more complex and non-conventional structures. |

Dispersion Polymerization Techniques for Fluorinated Monomers

Dispersion polymerization is a heterogeneous polymerization method where the monomer is soluble in the polymerization medium, but the resulting polymer is not. This technique is particularly well-suited for producing well-defined, micron-sized polymer particles. In the context of fluorinated monomers, supercritical carbon dioxide (scCO₂) has emerged as a highly advantageous medium due to its unique properties.

Supercritical carbon dioxide (scCO₂) is a fluid state of carbon dioxide where it is held at or above its critical temperature and pressure. In this state, CO₂ exhibits properties intermediate between those of a gas and a liquid. Specifically, it has a liquid-like density, which allows it to dissolve substances, and a gas-like low viscosity and high diffusivity, which can enhance reaction kinetics and mass transfer. The use of scCO₂ as a reaction medium for the polymerization of fluorinated monomers, including those structurally related to this compound, offers significant environmental and processing advantages over traditional organic solvents. rsc.orgduke.eduresearchgate.net

The polymerization of fluorinated monomers in scCO₂ is motivated by the high solubility of many fluoropolymers in this medium, a characteristic not shared by most other polymer classes. researchgate.net This "CO₂-philicity" is attributed to favorable interactions between the fluorinated segments of the polymer and the CO₂ molecules. For monomers that form CO₂-insoluble polymers, scCO₂ is an excellent continuous phase for dispersion polymerization. researchgate.net This process typically involves a monomer and a radical initiator that are soluble in scCO₂, and a stabilizer (or surfactant) that prevents the aggregation of the newly formed polymer particles. researchgate.netnih.gov

While direct and detailed research on the dispersion polymerization of this compound in supercritical carbon dioxide is not extensively documented in publicly available literature, valuable insights can be drawn from studies on structurally similar fluorinated monomers, particularly fluorinated acrylates and methacrylates, as well as the general principles of ring-opening polymerization of epoxides in this medium. The polymerization of oxiranes typically proceeds via a cationic ring-opening mechanism, which would necessitate a suitable cationic initiator that is active in scCO₂.

Key to a successful dispersion polymerization in scCO₂ is the design of an effective stabilizer. These are typically amphiphilic block or graft copolymers containing a CO₂-philic segment (such as a perfluoroacrylate or a polysiloxane) and a segment that can anchor to the surface of the forming polymer particles (the "CO₂-phobic" segment). For a poly(this compound) system, the anchor segment would need to have an affinity for the polyether backbone.

Research on the dispersion polymerization of other functional monomers, such as glycidyl (B131873) methacrylate (GMA), which also contains an epoxide ring, in scCO₂ provides a relevant model. acs.orgresearchgate.net In these systems, fluorinated block copolymers have been successfully employed as stabilizers to produce well-defined spherical polymer particles. acs.orgresearchgate.net The polymerization conditions, such as pressure and temperature, as well as the concentrations of monomer, initiator, and stabilizer, are critical parameters that influence the particle size, molecular weight, and yield of the resulting polymer. acs.orgresearchgate.net

The general findings from the broader field of fluoropolymer synthesis in scCO₂ suggest that this medium can lead to the formation of high molecular weight polymers with good control over particle morphology. researchgate.netnih.gov The inert nature of CO₂ is also beneficial as it minimizes chain transfer reactions that can occur in conventional solvents. researchgate.net

Below are hypothetical data tables illustrating the kind of research findings that would be expected from studies on the dispersion polymerization of a fluorinated oxirane like this compound in supercritical CO₂, based on analogous systems.

Table 1: Effect of Stabilizer Concentration on the Dispersion Polymerization of a Fluorinated Oxirane in scCO₂

| Entry | Monomer Conc. (mol/L) | Stabilizer Conc. (wt% to monomer) | Pressure (bar) | Temp. (°C) | Yield (%) | Particle Size (μm) |

| 1 | 0.5 | 1.0 | 250 | 60 | 85 | 2.5 |

| 2 | 0.5 | 2.5 | 250 | 60 | 92 | 1.8 |

| 3 | 0.5 | 5.0 | 250 | 60 | 95 | 1.2 |

This interactive table is based on the general principle that higher stabilizer concentrations lead to the formation of a larger number of stabilized nuclei, resulting in smaller final particle sizes and often higher yields.

Table 2: Influence of Pressure on the Dispersion Polymerization of a Fluorinated Oxirane in scCO₂

| Entry | Monomer Conc. (mol/L) | Stabilizer Conc. (wt% to monomer) | Pressure (bar) | Temp. (°C) | Yield (%) | Molecular Weight ( g/mol ) |

| 1 | 0.5 | 2.5 | 200 | 60 | 78 | 45,000 |

| 2 | 0.5 | 2.5 | 250 | 60 | 92 | 58,000 |

| 3 | 0.5 | 2.5 | 300 | 60 | 94 | 65,000 |

This interactive table illustrates that increasing the pressure of the scCO₂ medium generally increases its density and solvating power. This can lead to better stabilization of the growing polymer particles, resulting in higher yields and molecular weights.

Further research into the cationic dispersion polymerization of this compound and other fluorinated epoxides in supercritical carbon dioxide would be necessary to fully elucidate the specific reaction kinetics and optimize the process for producing tailored polymeric materials.

V. Advanced Applications in Materials Science

Design and Synthesis of Fluorinated Polymers for High-Performance Materials

Fluoropolymers are a class of high-performance polymers renowned for their exceptional properties, which stem from the high electronegativity of fluorine atoms and the strength of the carbon-fluorine bond. researchgate.netnih.gov These properties typically include high thermal and chemical stability, low surface energy, low dielectric constant, and excellent weather resistance. researchgate.netresearchgate.net The synthesis of fluoropolymers can be achieved through two primary routes: the polymerization of fluorine-containing monomers or the chemical modification of non-fluorinated polymers to introduce fluorine. researchgate.net

(1H,1H-Perfluorooctyl)oxirane serves as a fluorinated monomer for the synthesis of novel fluoropolymers. The presence of the oxirane (epoxide) ring allows for polymerization through mechanisms such as photo-induced cationic polymerization. nih.gov This process can be used to create polymers where the perfluorooctyl groups are tethered as side chains to a polyether backbone. The resulting polymer, poly(this compound), combines the flexibility of the ether backbone with the distinct properties of the fluorinated side chains.

The design of these polymers allows for the creation of materials with tailored characteristics. The long perfluorooctyl chain is highly effective at lowering surface energy and providing chemical resistance, while the polymer backbone dictates the mechanical properties. These materials are sought after for demanding applications in industries such as aerospace, electronics, and chemical processing, where resistance to harsh environments is critical. researchgate.netpageplace.de

Table 1: General Properties of Fluoropolymers Relevant to Materials Derived from this compound

| Property | Description | Conferred Benefit |

| Thermal Stability | Resistance to degradation at high temperatures due to the strong C-F and C-C bonds. semiconductors.org | Suitable for use in a wide operating temperature range from -200 °C to 260 °C. researchgate.net |

| Chemical Resistance | Inertness towards a wide range of corrosive acids, bases, and organic solvents. researchgate.net | High durability and longevity in chemically aggressive environments. nih.gov |

| Low Surface Energy | The fluorinated chains are both hydrophobic (water-repellent) and oleophobic (oil-repellent). fluoridealert.org | Leads to anti-wetting, anti-fouling, and self-cleaning surfaces. |

| Low Dielectric Constant | Excellent electrical insulation properties. researchgate.net | Use in electronics, such as wire insulation and printed circuit boards. researchgate.net |

| Mechanical Strength | High strength-to-weight ratio and abrasion resistance. researchgate.netresearchgate.net | Production of durable and robust components for various industries. |

Functional Coatings Derived from Perfluorinated Oxirane Polymers

The unique surface properties of polymers derived from this compound make them ideal candidates for the development of advanced functional coatings. The strong segregation of the low-energy perfluorooctyl side chains to the surface-air interface results in coatings with exceptionally low surface energy.

A superamphiphobic surface exhibits extreme repellency to both water and low-surface-tension liquids like oils and alcohols. researchgate.net The creation of such surfaces generally requires two key features: a low surface energy chemical composition and a hierarchical micro- to nanoscale surface roughness. uzh.ch This combination creates a composite interface where liquid droplets are suspended on a layer of trapped air, minimizing contact with the solid surface and allowing them to roll off easily. uzh.ch

Polymers synthesized from this compound are highly effective for the first requirement: providing low surface energy. The perfluorinated chains are critical for achieving oleophobicity. fluoridealert.org To achieve superamphiphobicity, a coating of this fluorinated polymer can be applied to a pre-roughened substrate. Techniques to create the necessary surface texture include lithography, etching, sol-gel processes, and nanoparticle deposition. elsevierpure.commdpi.com When poly(this compound) is applied to such a textured surface, it forms a stable, low-energy layer that conforms to the micro- and nanostructures, resulting in a robust superamphiphobic surface. uzh.ch Such coatings are highly desirable for applications requiring self-cleaning, anti-icing, and anti-fouling properties. researchgate.netelsevierpure.com

Development of Novel Ionic Liquids and Poly(ionic liquid)s

Ionic liquids (ILs) are salts with melting points below 100 °C that possess unique properties like low vapor pressure, high thermal stability, and high ionic conductivity. nih.gov Poly(ionic liquid)s (PILs) are polymers derived from IL monomers, combining the characteristic properties of ILs with the processability of polymers. rsc.org The incorporation of perfluorinated chains into ILs and PILs can enhance their thermal and chemical stability and introduce new functionalities. mdpi.com

Epoxy resins are versatile thermosetting polymers widely used as adhesives and high-performance composites. Modifying epoxy resins with ionic liquids can influence their curing kinetics and final physicochemical properties. nih.gov ILs can act as catalysts or curing agents in the polymerization process and can be incorporated into the final polymer network to enhance properties such as toughness, conductivity, and flame resistance. nih.govmdpi.com

Research has demonstrated the synthesis of novel, diepoxy-functionalized ionic liquids containing perfluorinated chains. One such example is 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate. mdpi.com This molecule is a monomer containing a perfluorooctyl group on the imidazolium (B1220033) cation and epoxide (oxirane) groups on both the cation and the sulfonate anion. mdpi.com

The presence of the perfluorinated tail enhances the thermal stability of the ionic liquid, while the two terminal epoxide groups allow it to act as a cross-linking agent or a comonomer in epoxy resin formulations. mdpi.com The incorporation of such fluorinated ionic liquid components into an epoxy network can lead to materials with a combination of properties: the mechanical strength of the epoxy, the thermal stability and low surface energy from the fluorinated component, and the ionic conductivity from the IL moiety. These hybrid materials are promising for applications in advanced composites, coatings, and solid-state electrolytes. mdpi.commdpi.com

Table 2: Synthesis Pathway for a Diepoxy Perfluorinated Ionic Liquid Monomer

| Step | Reactants | Product | Overall Yield | Reference |

| 1 | Imidazole (B134444), 4-bromo-1-butene (B139220), 1H,1H,2H,2H-perfluooctyl iodide | Perfluorinated imidazolium iodide | - | mdpi.com |

| 2 | Sodium 4-hydroxybenzenesulfonate, 4-bromo-1-butene | Sodium 4-(3-buten-1-yloxy)benzenesulfonate | - | mdpi.com |

| 3 | Products from steps 1 and 2 | 1-[1H,1H,2H,2H-perfluooctyl]-3-(3-buten-1-yl)imidazolium 4-(3-buten-1-yloxy)benzenesulfonate | - | mdpi.com |

| 4 | Product from step 3, Dimethyldioxirane (B1199080) (DMDO) | 1-[1H,1H,2H,2H-perfluooctyl]-3-[2-(oxiran-2-yl)ethyl]imidazolium 4-[(2-oxiran-2-yl)ethoxy]benzenesulfonate | 54% | mdpi.com |

Utilization in Specialized Fluids

The distinct physical and chemical properties of perfluorinated compounds make them suitable for use as specialized fluids in demanding technological applications.

Heat transfer fluids (HTFs) are essential for thermal management in numerous industries, including semiconductor manufacturing, pharmaceuticals, and aerospace. semiconductors.orgfluorochemie.com Ideal HTFs possess a unique combination of properties, and perfluorinated fluids are often chosen for applications where performance and safety are paramount. semiconductors.orgfragol.com

Key considerations for high-performance HTFs include:

Wide Liquid Operational Range : A high boiling point and a very low pour point allow the fluid to be used across a broad spectrum of temperatures. semiconductors.org

Thermal and Chemical Stability : The strength of the C-F bond imparts extreme stability, preventing the fluid from degrading or reacting with system components even under harsh conditions. semiconductors.orgfluoridealert.org

Non-flammability : The chemical inertness of perfluorinated compounds makes them non-flammable, which is a critical safety feature. semiconductors.orgfluorochemie.com

Electrical Non-conductivity : High dielectric strength and volume resistance make them suitable for direct cooling of electronic components without causing short circuits. semiconductors.orgfragol.com

Low Viscosity : Low viscosity across the operating temperature range ensures efficient pumping and effective heat transfer. semiconductors.org

This compound, as a member of the per- and polyfluoroalkyl substances (PFAS) family, shares the foundational characteristics of these high-performance fluids. fluoridealert.org The perfluorooctyl chain provides the chemical inertness, thermal stability, and non-flammability required for a specialized fluid. While the oxirane group is reactive and would typically be polymerized for materials applications, if the compound were to be considered as a base for a fluid, its properties would align with those needed for demanding heat transfer applications. semiconductors.orgfragol.com

Table 3: Comparison of Properties for Heat Transfer Fluids

| Property | Fluorinated HTFs | Non-PFAS Alternatives (e.g., Silicone Oils) |

| Boiling Point | Relatively high | Varies, can be high |

| Pour Point | Very low | Generally higher |

| Liquid Range | Very wide | Wide, but often narrower |

| Flammability | Non-flammable | Can be flammable |

| Chemical Inertness | Extremely high | Good, but less inert |

| Dielectric Constant | Low (Good Insulator) | Generally low |

| Material Compatibility | Excellent with metals and polymers | Can cause swelling in some elastomers |

Applications in Vapor Phase Soldering

Vapor phase soldering (VPS), also known as condensation soldering, is a high-reliability reflow soldering process used in the electronics industry. The method utilizes the latent heat of vaporization of an inert heat transfer fluid to achieve precise and uniform heating of electronic assemblies. While various perfluorinated compounds, such as perfluoropolyethers (PFPEs), are commonly employed for this purpose, the specific application of this compound in commercial vapor phase soldering is not well-documented in publicly available scientific literature or industrial datasheets.

However, the class of compounds to which it belongs, fluorinated oxiranes, has been identified as possessing potential for use as heat transfer fluids in applications including vapor phase soldering. Research into fluorinated oxiranes suggests they can offer excellent thermal stability, high dielectric strength, chemical inertness, and favorable environmental profiles, such as lower global warming potentials compared to some traditional perfluorocarbons.

The suitability of a fluid for vapor phase soldering is determined by a specific set of physical and chemical properties. The primary requirement is a precise and stable boiling point that aligns with the melting temperature of the solder alloy being used. For instance, lead-free solders like the common SAC alloys (tin-silver-copper) require a peak temperature between 230°C and 240°C. Therefore, a suitable fluid would need a boiling point in this range to ensure proper solder reflow without overheating and damaging the electronic components.

Further critical properties include high thermal stability to prevent degradation at operating temperatures, low heat of vaporization for efficient energy transfer, and high vapor density to create an inert soldering atmosphere that displaces oxygen and prevents oxidation. The fluid must also be chemically inert to avoid any reaction with the electronic components and assembly materials.

Table 1: Comparison of Desired Properties for a Vapor Phase Soldering Fluid

| Property | Galden® LS/230 (Typical Values) | Desired for this compound |

| Boiling Point | 230 °C hackaday.io | ~230-240 °C for lead-free solder |

| Thermal Stability | High, decomposes above 290 °C | High, stable at operating temperatures |

| Vapor Density | 24.4 kg/m ³ at 230 °C hackaday.io | Significantly higher than air |

| Dielectric Strength | ~15.7 kV/mm lookpolymers.com | High, to prevent electrical shorting |

| Chemical Inertness | Excellent tmcindustries.com | Excellent, non-reactive |

| Surface Tension | 20 dynes/cm lookpolymers.com | Low, for good wetting and drainage |

| Heat of Vaporization | 63 kJ/kg hackaday.io | Low, for efficient condensation heating |

This table is interactive. Users can sort columns by clicking on the headers.

Detailed Research Findings on Fluorinated Fluids in VPS

Research on heat transfer fluids for vapor phase soldering has historically focused on perfluorinated compounds due to their unique combination of properties. Perfluoropolyethers (PFPEs), perfluoroalkanes, and perfluoro-tertiary amines have been the fluids of choice. google.com These fluids are characterized by the substitution of all hydrogen atoms with fluorine, which imparts high thermal stability and chemical inertness due to the strength of the carbon-fluorine bond. tmcindustries.com

The process of vapor phase soldering relies on the fluid being heated to its boiling point to create a saturated vapor zone. google.com When a cooler printed circuit board assembly is introduced into this vapor, the vapor condenses on the assembly, releasing its latent heat of vaporization. This condensation provides a highly efficient and uniform heat transfer across the entire assembly, regardless of component size, geometry, or density. google.comgoogle.com This uniformity minimizes thermal stress on the components, a significant advantage over infrared or convection reflow methods.

The selection of a specific fluid is dictated by the requirements of the solder paste. For example, traditional tin-lead solders melt at around 183°C, whereas the now more common lead-free solders require higher temperatures, necessitating fluids with boiling points around 230°C. google.comgoogle.com The narrow boiling point range of these fluids ensures that the peak temperature of the assembly does not exceed the boiling point of the fluid, thereby preventing overheating. tmcindustries.com

While the direct use of this compound is not established, the exploration of new fluorinated compounds, including fluorinated oxiranes, is driven by the desire for fluids with enhanced environmental profiles and tailored physical properties. The presence of the oxirane (epoxide) ring in the molecule could potentially influence its thermal and chemical properties, but without empirical data, its suitability remains theoretical.

Vi. Environmental Fate and Degradation Mechanisms of Fluorinated Oxiranes

Biotic Degradation Processes

Biotic degradation relies on the metabolic processes of living organisms, primarily microorganisms, to break down chemical substances. While PFAS are notoriously resistant to biodegradation, research indicates that it is not impossible, especially for polyfluorinated compounds that contain hydrogen atoms. asm.orgmdpi.com

The microbial degradation of highly fluorinated compounds faces two major hurdles: the strength of the C-F bond and the toxicity of the fluoride (B91410) ion (F⁻) that is released upon its cleavage. asm.org High intracellular concentrations of fluoride can be toxic to microorganisms by inhibiting essential enzymes. asm.org Therefore, for a microbe to degrade a fluorinated compound, it must possess enzymes capable of catalyzing C-F bond cleavage and mechanisms to tolerate or expel the resulting fluoride ions. asm.orgencyclopedia.pub

Despite these challenges, certain microorganisms have been found to degrade some PFAS. encyclopedia.pubumn.edu The process often begins with an attack on a part of the molecule that is not fully fluorinated. mdpi.com This metabolic activation can make the cleavage of a nearby C-F bond more feasible. mdpi.com Aerobic biodegradation mechanisms for fluorinated compounds can involve enzymes such as cytochrome P450 monooxygenases, which can insert oxygen atoms and initiate degradation. mdpi.com Dehalogenation is the widely recognized reaction mechanism for the breakdown of organohalogen compounds. encyclopedia.pub Metalloenzymes, including certain dehaloperoxidases and cytochrome P450s, have been shown to be capable of cleaving C-F bonds. rsc.orgnih.gov

Vicinal dehalogenation is a reaction that removes two halogen atoms from adjacent (vicinal) carbons, often resulting in the formation of a double bond. wikipedia.org While this is a known chemical reaction, its specific role in the environmental biodegradation of compounds like (1H,1H-Perfluorooctyl)oxirane is not well-documented.

A more commonly observed outcome of PFAS degradation is the formation of shorter-chain compounds. itrcweb.org The biotic or abiotic breakdown of long-chain PFAS often proceeds through a stepwise process where two-carbon units (or sometimes single CF₂ units) are sequentially cleaved from the chain. iwaponline.compops.int This process, which can resemble beta-oxidation, results in the formation of a series of shorter-chain PFCAs. mdpi.com These shorter-chain products, such as PFOA, PFHxA, and PFPeA, are often more stable and persistent than the parent compound, leading to their accumulation in the environment. mdpi.comitrcweb.org For instance, the biodegradation of fluorotelomer alcohols (FTOHs) is known to yield various PFCAs as terminal products. encyclopedia.pub

| Parent Compound | Process | Key Shorter-Chain Products | Reference |

|---|---|---|---|

| 8:2 Fluorotelomer alcohol (8:2 FTOH) | Biodegradation | PFOA, PFHpA | encyclopedia.pub |

| 1H,1H,2H,2H-Perfluorodecanol | Metabolism (in rats) | PFOA, odd-chain PFCAs | pops.intresearchgate.net |

| PFOA (C8) | Photocatalysis | PFHpA (C7), PFHxA (C6), PFPeA (C5) | mdpi.com |

The presence of hydrogen atoms within a fluoroalkyl chain is a critical factor determining its susceptibility to biodegradation. waocp.com Polyfluoroalkyl substances, which contain C-H bonds, are known to have "weak points" that are vulnerable to microbial attack, unlike perfluoroalkyl substances where all hydrogens on the carbon chain are replaced by fluorine. nih.gov

The structure of this compound, with its two hydrogen atoms on the carbon adjacent to the perfluorooctyl group, makes it significantly more likely to undergo initial microbial degradation compared to a fully fluorinated analogue. Studies have demonstrated that microbial cleavage of fluorinated compounds often requires at least one hydrogen atom in the alkyl chain for the primary attack to occur. waocp.com For example, Pseudomonas sp. strain D2 was able to degrade and defluorinate compounds containing hydrogen, such as 1H,1H,2H,2H-perfluorooctane sulfonate (H-PFOS), but could not degrade the perfluorinated PFOS under the same conditions. pops.intwaocp.com This highlights that the initial enzymatic attack often targets the C-H bond, initiating a degradation cascade that can lead to further breakdown of the molecule.

| Compound Type | Key Structural Feature | Biodegradation Potential | Example | Reference |

|---|---|---|---|---|

| Perfluoroalkyl Substance (PFAS) | Fully fluorinated carbon chain (C-F bonds only) | Very low to negligible | PFOS, PFOA | pops.intwaocp.com |

| Polyfluoroalkyl Substance (PFAS) | Contains at least one C-H bond on the alkyl chain | Higher potential for initial microbial attack | 1H,1H,2H,2H-perfluorooctane sulfonate | pops.intwaocp.com |

Computational Modeling of Environmental Transformations

Computational modeling has become an indispensable tool for predicting the environmental fate of chemicals, including fluorinated compounds. numberanalytics.com These models help to estimate the potential for degradation and identify likely transformation products, providing valuable insights where experimental data may be limited.

Predictive Software for Biodegradation Products (e.g., CATABOL)

Predictive software, such as CATABOL, is utilized to simulate the microbial degradation of organic compounds. researchgate.netpops.int CATABOL employs a probabilistic approach based on a comprehensive set of known metabolic reactions to predict biodegradation pathways and resulting products. pops.int For fluorinated substances, it's recognized that biodegradation is often limited to the non-fluorinated parts of the molecule. researchgate.netpops.int However, studies have shown that defluorination can occur under certain conditions. researchgate.netpops.int

The CATABOL system includes a vast library of abiotic and biologically mediated reactions, including those involving highly reactive intermediates like oxiranes. pops.int It has been used to assess the biodegradability of numerous perfluorinated substances, predicting that while some parent compounds may biodegrade to a certain extent, they can form persistent metabolites. researchgate.netpops.int For instance, studies using CATABOL have predicted that a significant percentage of perfluorinated sulphonic and carboxylic acid precursors could transform into persistent compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonate (B1231939) (PFOS). researchgate.netpops.int

External validation of CATABOL using data from the Japanese Chemical Substances Control Law has shown a high accuracy in predicting poor biodegradability. nih.gov Specifically, for chemicals predicted to have a Biochemical Oxygen Demand (BOD) of less than 60%, the prediction was correct for 85% of the substances. nih.gov

Environmental Persistence and Identification of Transformation Products

The environmental persistence of fluorinated compounds is a defining characteristic. The carbon-fluorine bond is exceptionally strong, making these substances resistant to natural degradation processes such as hydrolysis, photolysis, and microbial breakdown. vulcanchem.com This resistance leads to their long-term presence in various environmental compartments.

Research indicates that while many per- and polyfluoroalkyl substances are highly persistent, their reactivity can be greater than initially expected, with many having environmental half-lives ranging from hours to days. nih.gov However, the ultimate breakdown products often include highly persistent perfluorinated acids. pops.int

The degradation of precursor compounds is a significant source of persistent PFAS like PFOA in the environment. canada.ca For example, fluorotelomer alcohols can undergo biotransformation to form PFOA. researchgate.netpops.int While specific studies on the complete degradation pathway of this compound are not extensively detailed in the provided results, the general principles of PFAS transformation suggest that the oxirane ring would be the initial site of reaction, followed by further degradation of the alkyl chain, potentially leading to the formation of PFOA and other shorter-chain perfluorinated carboxylic acids.

Table of Predicted Transformation Characteristics for Fluorinated Compounds:

| Feature | Observation | Source |

| Biodegradation of Parent Compound | Can reach up to 60% for some perfluorinated substances. | researchgate.netpops.int |

| Formation of Persistent Metabolites | Significant quantities of persistent products can be formed. | researchgate.netpops.int |

| Trend in Transformation | Transformation often leads to more bioaccumulative and toxic products. | researchgate.netpops.int |

| Common Persistent End-products | Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonate (PFOS) are common persistent degradation products of their respective precursors. | researchgate.netpops.int |

Vii. Spectroscopic and Computational Characterization of 1h,1h Perfluorooctyl Oxirane

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural analysis of organofluorine compounds. The presence of ¹H, ¹³C, and ¹⁹F nuclei provides multiple avenues for a comprehensive structural assignment.

One-dimensional NMR spectroscopy offers direct insight into the chemical environment of the active nuclei within the (1H,1H-Perfluorooctyl)oxirane molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the non-fluorinated portion of the molecule. The protons on the oxirane ring are expected to appear in the range of 2.5-3.5 ppm. libretexts.org These protons form a complex spin system due to their distinct chemical environments (diastereotopicity) and coupling to each other as well as to the adjacent methylene protons. The methylene group (—CH₂—) alpha to the perfluoroalkyl chain is significantly deshielded by the strong electron-withdrawing effect of the fluorinated segment, with its signal anticipated further downfield compared to a typical alkyl chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the carbon skeleton. Carbons within the oxirane ring typically resonate in the 40-60 ppm region. libretexts.org The carbon atoms of the perfluoroalkyl chain exhibit signals characterized by strong carbon-fluorine coupling (¹JCF, ²JCF), which splits the signals into multiplets. The chemical shifts of these carbons are highly dependent on their proximity to the fluorine atoms.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.orgbiophysics.org The spectrum of this compound is expected to show distinct signals for the terminal trifluoromethyl (—CF₃) group and the seven difluoromethylene (—CF₂—) groups. The —CF₃ group typically appears around -81 ppm relative to CFCl₃. The —CF₂— groups will present a series of complex multiplets, with the group closest to the non-fluorinated segment showing a distinct chemical shift from those in the middle and at the end of the chain.

Table 1: Illustrative NMR Data for this compound Note: These are predicted chemical shift (δ) ranges based on analogous fluorinated epoxides and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Expected Multiplicity |

| ¹H | Oxirane CH | ~2.8 - 3.5 | Multiplet |

| Oxirane CH₂ | ~2.5 - 2.9 | Multiplet | |

| —CH₂—CF₂— | ~2.2 - 2.6 | Multiplet | |

| ¹³C | Oxirane CH | ~48 - 55 | - |

| Oxirane CH₂ | ~47 - 52 | - | |

| —CH₂—CF₂— | ~30 - 40 | Triplet (due to ²JCF) | |

| —(CF₂)₆— | ~108 - 120 | Multiplets | |

| —CF₃ | ~118 - 125 | Multiplet | |

| ¹⁹F | —CF₃ | ~ -81 | Triplet |

| —CF₂—(CF₂)₅—CF₃ | ~ -126 | Multiplet | |

| —(CF₂)₅—CF₂—CF₃ | ~ -122 to -124 | Multiplets | |

| —CH₂—CF₂— | ~ -114 | Multiplet |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex spectra of fluorinated molecules. preprints.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the protons on the oxirane ring and the adjacent methylene protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons (¹H-¹³C). This technique would be used to definitively assign the signals for the oxirane carbons and the methylene carbon by correlating them to their known proton signals.

Mass Spectrometry Techniques for Compound Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, providing strong evidence for its identity.

HRMS provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound (C₁₁H₅F₁₇O), the expected exact mass is 476.0070 u. Analysis of the fragmentation pattern can further confirm the structure. Characteristic fragmentation of long-chain perfluoroalkyl substances often involves the systematic loss of CF₂ units and the formation of stable perfluoroalkyl cations (e.g., CₙF₂ₙ₊₁⁺). The cleavage of the C-C bond between the alkyl and perfluoroalkyl segments is also a common fragmentation pathway.

Infrared (IR) Spectroscopy for Functional Group Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. libretexts.orglumenlearning.com

The IR spectrum of this compound is expected to be dominated by very strong absorption bands associated with the C-F bonds. The key diagnostic peaks include:

C-F Stretching: Intense, broad absorptions in the 1300-1100 cm⁻¹ region are characteristic of the numerous C-F bonds in the perfluorooctyl chain.

C-O-C Stretching (Epoxide): The asymmetric stretching of the epoxide ring typically appears around 1250 cm⁻¹. The symmetric "ring breathing" mode can be found in the 950-810 cm⁻¹ range.

C-H Stretching: Absorptions for the C-H bonds of the methylene and oxirane groups are expected in the 3000-2850 cm⁻¹ region. libretexts.org

Table 2: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C-H Stretch | Alkyl (CH, CH₂) | 2850 - 3000 | Medium |

| C-O-C Asymmetric Stretch | Epoxide Ring | ~1250 | Strong |

| C-F Stretch | Perfluoroalkyl Chain | 1100 - 1300 | Very Strong, Broad |

| C-O-C Symmetric Stretch | Epoxide Ring | 810 - 950 | Medium-Strong |

Electron Microscopy for Morphological Characterization of Polymeric Systems

While NMR, MS, and IR are used to characterize the monomer, electron microscopy techniques such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are invaluable for studying the morphology of polymeric systems derived from this compound.

Upon polymerization, the long, rigid, and immiscible perfluoroalkyl side chains can drive self-assembly and microphase separation, leading to the formation of structured materials.

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography of polymer films or coatings. For polymers of this compound, SEM can reveal information about surface roughness, porosity, and the presence of ordered surface structures that arise from the tendency of the low-surface-energy fluorinated chains to migrate to the polymer-air interface. acs.org

Transmission Electron Microscopy (TEM): TEM provides higher resolution images of the bulk morphology of the polymer. By staining or using contrast differences, TEM can visualize phase-separated domains within the polymer, such as the aggregation of the fluorinated side chains into nanometer-scale domains within a non-fluorinated polymer matrix. This information is critical for understanding how the monomer structure translates to the macroscopic properties of the final polymeric material.

Transmission Electron Microscopy (TEM) of Block Copolymer Aggregates

Transmission Electron Microscopy (TEM) is an indispensable tool for visualizing the nanoscale morphology of self-assembled structures. When this compound is incorporated into a block copolymer—for instance, by polymerizing it with a hydrophilic block like polyethylene oxide—the resulting amphiphilic macromolecule self-assembles in a selective solvent to minimize free energy. The fluorinated block is highly hydrophobic and lipophobic, driving the formation of distinct microdomains.

TEM analysis allows for the direct observation of the size, shape, and arrangement of these aggregates. kpi.ua Common morphologies observed in fluorinated block copolymer systems include:

Spherical micelles: The fluorinated blocks form a core, shielded from the solvent by the hydrophilic blocks which form a corona.

Cylindrical or worm-like micelles: With a change in concentration or solvent composition, spherical micelles can elongate into cylindrical structures.

Lamellae: At higher concentrations, alternating layers of the fluorinated and non-fluorinated blocks can form sheet-like structures. nih.gov

Vesicles: Bilayer structures can enclose a solvent core, forming hollow spheres.

To visualize these structures, a dilute solution of the block copolymer is typically cast onto a TEM grid, and the solvent is evaporated. The resulting thin film is then imaged. nist.govnih.gov Because the electron density of the fluorinated segment is significantly higher than that of a typical hydrocarbon or polyether block, inherent contrast may be sufficient for imaging. In cases where contrast is low, staining agents can be used, although this is often not necessary for heavily fluorinated systems. The morphology of these aggregates is influenced by factors such as block copolymer composition, molecular weight, solvent selectivity, and evaporation rate. acs.orgmdpi.com

| Parameter | Influence on Block Copolymer Morphology |

| Block Length Ratio | Determines the preferred curvature of the interface, influencing the transition between spheres, cylinders, and lamellae. |

| Solvent Selectivity | A solvent that is good for one block and poor for the other drives microphase separation. |

| Concentration | Affects the packing of copolymer chains and can induce morphological transitions. |

| Evaporation Rate | A rapid evaporation rate can trap non-equilibrium structures, while slow evaporation allows for the formation of well-ordered domains. acs.org |

This table is interactive. Click on the headers to sort.

Theoretical Chemistry and Computational Modeling

Computational modeling provides a powerful avenue for understanding the intrinsic properties of this compound at a molecular level, complementing experimental data by explaining the origins of its chemical behavior and predicting its properties in various environments.

Ab initio (from first principles) calculations are quantum chemistry methods that solve the Schrödinger equation without reliance on empirical parameters. youtube.com Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) can be used to model the electronic structure of this compound. researchgate.netarxiv.org

These calculations can determine key electronic properties:

Molecular Geometry: Predicting the bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation.

Electron Distribution: Calculating the molecular electrostatic potential (MEP) map, which reveals electron-rich and electron-poor regions. For this compound, the oxygen atom of the oxirane ring is expected to be an electron-rich site, while the highly electronegative fluorine atoms create a strong dipole along the perfluorooctyl chain.

Orbital Energies: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of the molecule's chemical reactivity and stability. researchgate.net The strained three-membered oxirane ring and the electron-withdrawing nature of the perfluoroalkyl chain are expected to significantly influence these frontier orbitals and dictate the molecule's susceptibility to nucleophilic and electrophilic attack.

Density Functional Theory (DFT) is another quantum mechanical modeling method that has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. youtube.commdpi.com DFT is particularly well-suited for studying fluorinated systems. It can be used to investigate the reactivity of this compound by modeling reaction pathways, such as the ring-opening of the epoxide by a nucleophile. scielo.org.mxresearchgate.net

Key applications of DFT for this system include:

Reaction Energetics: Calculating the activation energies and reaction enthalpies for chemical transformations, providing insight into the kinetics and thermodynamics of reactions involving the oxirane ring.

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying reactivity through indices like chemical potential, hardness, and the Fukui function. scielo.org.mx These descriptors can predict the most likely sites for nucleophilic or electrophilic attack. For this compound, DFT can quantify the influence of the long fluorinated chain on the reactivity of the epoxide ring compared to a non-fluorinated analogue. researchgate.net

Spectroscopic Properties: DFT can predict vibrational frequencies (IR/Raman spectra) and NMR chemical shifts, which are invaluable for interpreting experimental spectra and confirming molecular structure.

Understanding the phase behavior of this compound is crucial for its application in materials science and chemical engineering. Equations of state (EoS) are thermodynamic models that relate pressure, volume, and temperature (PVT).